![molecular formula C20H22ClN3OS B2726663 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide CAS No. 897458-32-1](/img/structure/B2726663.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide
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Description
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Anticancer Agent
This compound has been synthesized and evaluated as an anticancer agent . Specifically, compound 3b, which is a derivative of this compound, displayed broad-spectrum antiproliferative activity against all tested cell lines . It showed the greatest growth inhibitions against ovarian cancer, colon cancer, renal cancer, and leukemia cell lines .
Antifungal Properties
Imidazothiazole derivatives, which include this compound, have been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antitubercular Activity
Imidazothiazole derivatives have also been found to have antitubercular activity . This suggests that this compound could be used in the development of drugs to treat tuberculosis.
Antipsychotic Effects
Imidazothiazole derivatives have been studied for their antipsychotic effects . This indicates that this compound could potentially be used in the treatment of psychiatric disorders.
Antiviral Activity
Imidazothiazole derivatives have shown antiviral activity . This suggests that this compound could be used in the development of antiviral drugs.
Activation of Constitutive Androstane Receptor (CAR)
This compound, also known as CITCO, has been used for the activation of mouse constitutive androstane receptor (CAR) and human CAR . CAR is a key regulator of drug metabolism and disposition, and its activation can have significant implications in pharmacology.
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c21-15-9-7-14(8-10-15)18-12-24-17(13-26-20(24)23-18)11-19(25)22-16-5-3-1-2-4-6-16/h7-10,12-13,16H,1-6,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRPURYYJIRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide |
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